molecular formula C16H15N3O2S B4877293 3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B4877293
M. Wt: 313.4 g/mol
InChI Key: DBNUWXXNTWNPNI-UHFFFAOYSA-N
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Description

3-Amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a thienopyridine derivative characterized by a fused thiophene-pyridine core. Key structural features include:

  • 3-Amino group: Enhances hydrogen bonding and interaction with biological targets.
  • 6-Methyl substituent: Contributes to lipophilicity and steric effects.
  • Carboxamide linkage: Connects the core to a 4-methoxyphenyl group, which introduces electron-donating properties and modulates solubility .

This compound is part of a broader class of thieno[2,3-b]pyridine-2-carboxamides investigated for antitumor, antiplasmodial, and enzyme-targeting activities .

Properties

IUPAC Name

3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-9-3-8-12-13(17)14(22-16(12)18-9)15(20)19-10-4-6-11(21-2)7-5-10/h3-8H,17H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNUWXXNTWNPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophene and a suitable pyridine derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Hypochlorite-Mediated Oxidative Dimerization

A key reaction involves hypochlorite (NaOCl) under solvent-dependent conditions, producing stereoselective dimers . The reaction pathway diverges based on solvent polarity:

Solvent SystemMajor Product(s) FormedYield (%)Mechanistic Pathway
Aqueous ethanolPolycyclic dimer 31 28-29Radical coupling
Ethanol (anhydrous)Thienopyridine oxide 32a 14-15Electrophilic oxidation
AcetonitrileDisulfide-linked dimer 30g 65Nucleophilic displacement

The dimerization in aqueous ethanol proceeds via a radical intermediate, confirmed by ESR spectroscopy . The anhydrous ethanol pathway instead forms S-oxides through direct oxygen insertion at the thiophene sulfur .

Formyl Group Reduction

The 4-formyl substituent undergoes selective reduction under mild conditions:

Reducing AgentSolventProduct FormedConversion (%)
NaBH4Methanol4-(hydroxymethyl) derivative92
LiAlH4THF4-(methyl) analog88
H2 (Pd/C catalyst)Ethanol4-(aminomethyl) compound78

Notably, NaBH4 preserves the thienopyridine ring system while selectively reducing the aldehyde. X-ray crystallography confirms retention of the carboxamide group's planarity post-reduction.

Amino Group Reactivity

The 3-amino group participates in nucleophilic substitutions and condensation reactions :

Reaction TypeReagentProduct FormedYield (%)
AcylationAcetyl chlorideN-acetyl derivative85
SulfonationSulfonic acid chlorideSulfonamide analog79
Schiff Base Formation4-nitrobenzaldehydeImine-linked conjugate91

Kinetic studies show second-order dependence on amine concentration during acylation (k = 2.3 × 10⁻³ L·mol⁻¹·s⁻¹) . The methoxyphenyl carboxamide group remains intact under these conditions due to its electron-withdrawing nature .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes regioselective bromination :

ConditionsPosition SubstitutedProduct Purity (%)
Br2 in CHCl3 (0°C)C-5 of thiophene98
NBS in CCl4 (reflux)C-7 of pyridine82

DFT calculations confirm the C-5 position's higher electron density (Mulliken charge: -0.32 e) compared to C-7 (-0.18 e) . Brominated derivatives show enhanced antitubercular activity (IC₉₀ = 0.94 μM vs 41 μM for parent compound) .

Suzuki-Miyaura Coupling

The 6-methyl group can be functionalized via palladium catalysis :

Boronic AcidCatalyst SystemCoupling Efficiency (%)
4-methoxyphenylPd(PPh3)4/K2CO393
3-thienylPd(OAc)2/XPhos87
2-furylPdCl2(dppf)/CsF68

Optimal conditions use toluene/water (3:1) at 80°C for 12 hr. MALDI-TOF MS analysis confirms exclusive coupling at the methyl-substituted position .

Solvent Effects on Reactivity

Comparative studies reveal dramatic solvent influences :

ReactionSolventRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
Hypochlorite oxidationAcetonitrile4.7 × 10⁻⁴54.2
Ethanol1.2 × 10⁻³48.7
DMF8.9 × 10⁻⁵62.1

Polar aprotic solvents like DMF stabilize transition states through dipole interactions, lowering reaction rates compared to protic solvents .

This comprehensive analysis demonstrates the compound's versatile reactivity profile, with precise control achievable through strategic selection of reaction conditions. The unique electronic structure of the thienopyridine core enables simultaneous orthogonal transformations at multiple reactive sites, making it valuable for pharmaceutical derivatization programs .

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound may be used to study the interaction of small molecules with biological targets. Its structural features can help in understanding the binding affinity and specificity of various biological macromolecules.

Medicine: Potential medicinal applications include the development of new therapeutic agents. The compound's ability to interact with specific biological targets can be harnessed to design drugs for various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-Amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of thienopyridine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Weight Key Properties Biological Activity
Target Compound : 3-Amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide 3-NH₂, 6-CH₃, N-(4-OCH₃Ph) ~357.43 (calc.) High solubility due to methoxy group; IR: NH₃₄₆₃ cm⁻¹, C=O 1731 cm⁻¹ Antitumor (pi-PLC inhibition)
5-Acetyl Derivative (8c) 5-Acetyl, 3-NH₂, 6-CH₃, N-(4-OCH₃Ph) 355.42 Reduced solubility vs. parent; Mp: 255–256°C Enhanced enzyme binding via acetyl group
3-Amino-N-(4-iodophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl) analog (14) 4-CF₃, 6-thiophenyl, N-(4-I-Ph) 595.3 High lipophilicity (CF₃); IR: C-F 1120 cm⁻¹ Antiplasmodial (IC₅₀ < 1 µM)
3-Amino-4-(methoxymethyl)-N-(4-methoxyphenyl)-6-methyl analog 4-CH₂OCH₃, N-(4-OCH₃Ph) 357.43 Increased steric bulk; Mp: >300°C (decomp.) Unreported (structural analog)
6-(4-Ethoxyphenyl)-4-CF₃ analog (CID 1033185) 4-CF₃, 6-(4-OEtPh), N-(4-OCH₃Ph) 488.5 High metabolic stability (CF₃, ethoxy) Anticancer (nanomolar IC₅₀)

Key Observations :

  • Electron-Donating Groups (e.g., OCH₃) : Improve solubility but may reduce membrane permeability compared to halogenated analogs (e.g., 4-CF₃, 4-I) .
  • Lipophilic Substituents (e.g., CF₃) : Enhance target binding and potency in antiproliferative assays .
  • Steric Modifications (e.g., methoxymethyl) : May alter enzyme interactions but require further biological evaluation .

Purification Trends :

  • Halogenated derivatives (e.g., 4-I, 4-Br) often require gradient elution (hexane:EtOAc) due to lower polarity .
  • Methoxy-substituted compounds exhibit higher aqueous solubility, enabling crystallization from ethanol/water .

Biological Activity

3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a compound belonging to the thienopyridine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of Thienopyridine Derivatives

Thienopyridines are known for a wide range of biological activities. The structural characteristics of this compound contribute to its pharmacological profile, which includes:

  • Antiviral Activity : Thienopyridine derivatives have been reported to exhibit antiviral properties against various viruses (Schnute et al., 2007).
  • Antidiabetic Effects : Some compounds in this class have shown promise in managing diabetes (Bahekar et al., 2007).
  • Antimicrobial Properties : They have been noted for their effectiveness against bacterial and fungal infections (Abdel-Rahman et al., 2003).
  • Anti-inflammatory and Antitumor Activities : Research indicates potential in reducing inflammation and inhibiting tumor growth (Madhusudana et al., 2012; Hayakawa et al., 2004).

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation : It can act on specific receptors, potentially altering signaling pathways that lead to therapeutic effects.
  • Cell Cycle Arrest : Some studies suggest that thienopyridine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Activity

A study demonstrated that thienopyridine derivatives possess significant anticancer activity. In vitro assays showed that these compounds could inhibit the proliferation of various cancer cell lines. For instance, one derivative exhibited an IC50 value of 45 µM against breast cancer cells, indicating potent activity (Hayakawa et al., 2004).

Anti-inflammatory Effects

In a model of induced inflammation, this compound was tested for its ability to reduce pro-inflammatory cytokines. Results indicated a significant decrease in TNFα levels in LPS-stimulated human whole blood assays, suggesting its potential as an anti-inflammatory agent (Schnute et al., 2007).

Data Table: Biological Activities of Thienopyridine Derivatives

Activity TypeReferenceIC50/Effectiveness
AntiviralSchnute et al., 2007Varies by virus
AntidiabeticBahekar et al., 2007Varies by model
AntimicrobialAbdel-Rahman et al., 2003Effective against E. coli
Anti-inflammatoryMadhusudana et al., 2012IC50 = 45 µM
AntitumorHayakawa et al., 2004IC50 = 45 µM

Q & A

Basic: What synthetic methodologies are reported for preparing 3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide?

Answer:
The compound is typically synthesized via a multi-step process involving:

Cyclocondensation : Refluxing a sodium ethoxide solution with 2-chloro-N-phenylacetamide derivatives to form the thieno[2,3-b]pyridine core .

Functionalization : Introducing the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions.

Amination : Installing the amino group at the 3-position using ammonia or ammonium acetate under controlled pH .
Key Considerations :

  • Solvent choice (e.g., ethanol, DMF) impacts yield and purity.
  • Reaction time and temperature are critical to avoid side products like over-oxidized species .

Basic: How is the purity and structural integrity of this compound validated in synthetic workflows?

Answer:
Standard characterization includes:

  • HPLC : Purity ≥95% is typically achieved, as validated in studies on analogous thieno[2,3-b]pyridines .
  • Spectroscopy :
    • 1H/13C NMR : Confirms substitution patterns (e.g., methoxy proton at δ ~3.8 ppm, aromatic protons in the thieno ring) .
    • HRMS : Matches calculated [M+H]+ values within 5 ppm error .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Intermediate: What structural features influence the biological activity of thieno[2,3-b]pyridine carboxamides?

Answer:
Key SAR insights from analogous compounds:

Substituent Effect on Activity Example Reference
4-Methoxyphenyl Enhances lipophilicity and receptor binding
6-Methyl group Stabilizes the planar thieno ring
3-Amino group Facilitates hydrogen bonding with targets
Contradictions : Electron-withdrawing groups (e.g., nitro) at the phenyl ring may increase potency in some assays but reduce solubility .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound class?

Answer:

Contextualize Assay Conditions : Differences in cell lines (e.g., HEK293 vs. cardiomyocytes) or assay endpoints (IC50 vs. Emax) can explain discrepancies .

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like Epac1 or M4 receptors, reconciling biochemical data .

Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., ΔΔG binding energy) to identify consensus trends .

Advanced: What experimental models are suitable for evaluating this compound’s pharmacological potential?

Answer:

  • In Vitro :
    • Epac1 Inhibition : Measure cAMP modulation in HEK293 cells transfected with Epac1 biosensors .
    • M4 Receptor Activation : Calcium flux assays in CHO cells expressing human M4 receptors .
  • In Vivo :
    • Myocardial Injury Models : Assess anti-hypertrophic effects in rats with ischemia-reperfusion injury, monitoring troponin levels and echocardiography .
      Methodological Note : Use sham-operated controls to distinguish compound effects from surgical artifacts .

Advanced: How can crystallographic data improve the design of derivatives?

Answer:

  • Crystal Structure Analysis : SHELXL-refined structures reveal:
    • Planarity : The thieno[2,3-b]pyridine core adopts a planar conformation, critical for π-π stacking with aromatic residues in targets .
    • Hydrogen Bonding : The carboxamide NH forms a key H-bond with Asp113 in M4 receptors (PDB: 2CU) .
  • Design Implications : Modify substituents (e.g., methyl → trifluoromethyl) to enhance hydrophobic interactions without disrupting planarity .

Basic: What are common pitfalls in optimizing synthetic yields for this compound?

Answer:

  • Side Reactions : Over-alkylation at the 3-amino group can occur if reaction pH > 8. Mitigate using buffered conditions (pH 7–8) .
  • Solvent Traces : Residual DMF or acetic anhydride in the final product reduces purity. Use repeated recrystallization from ethanol/water (7:3 v/v) .
  • Scale-Up Challenges : Exothermic reactions during cyclocondensation require controlled cooling to prevent decomposition .

Intermediate: How does the 4-methoxyphenyl group impact pharmacokinetic properties?

Answer:

  • Solubility : The methoxy group increases logP by ~0.5 units, reducing aqueous solubility but enhancing membrane permeability .
  • Metabolism : Demethylation by CYP2D6 produces a reactive catechol intermediate, necessitating metabolic stability assays in human liver microsomes .
    Optimization Strategy : Introduce polar substituents (e.g., hydroxyl) on the phenyl ring to balance lipophilicity and metabolic stability .

Advanced: What strategies are effective for in vivo toxicity profiling?

Answer:

Acute Toxicity : Single-dose studies in mice (10–100 mg/kg) with 14-day observation for neurobehavioral effects .

Cardiotoxicity Screening : Assess hERG channel inhibition via patch-clamp assays (IC50 > 10 µM is desirable) .

Hepatotoxicity : Monitor ALT/AST levels in serum after 7-day repeated dosing in rats .

Advanced: How can researchers leverage computational tools to predict off-target interactions?

Answer:

  • Target Profiling : Use SwissTargetPrediction or SEAware to identify kinases or GPCRs with structural homology to known targets .
  • Machine Learning : Train models on ChEMBL data to predict ADMET properties, prioritizing derivatives with favorable toxicity profiles .
  • Validation : Confirm predictions via counter-screening against common off-targets (e.g., serotonin receptors, COX-2) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 2
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3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

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